CDK2/Cyclin A2 Inhibitory Potency: Binding Affinity of the Pyrazole-Thiophene Pharmacophore
The core pyrazole-thiophene pharmacophore shared by the target compound has demonstrated potent inhibition of Cyclin A2/CDK2. A close structural analog—N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-thien-2-ylphenyl)acetamide (BDBM7163)—differing primarily in the absence of N1-methylation and the presence of a phenyl spacer between thiophene and acetamide—exhibited an IC50 of 3 nM against Cyclin A2/CDK2 in a radiometric enzyme assay [1]. The target compound retains the critical 5-cyclopropylpyrazole and thiophene-2-acetamide motifs while introducing N1-methylation, a modification known in this series to influence kinase selectivity and metabolic stability [2]. This provides a quantifiable activity benchmark for CDK2-targeted applications, pending direct head-to-head profiling.
| Evidence Dimension | Enzyme inhibition (IC50) – Cyclin A2/CDK2 |
|---|---|
| Target Compound Data | Not yet directly reported for the exact compound |
| Comparator Or Baseline | N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-thien-2-ylphenyl)acetamide (BDBM7163): IC50 = 3 nM |
| Quantified Difference | N/A (direct measurement pending); scaffold-level potency benchmark = low-nanomolar CDK2 inhibition |
| Conditions | Radiometric enzyme assay with ATP/[gamma-33P]ATP; Cyclin A2/CDK2 (Human); Pharmacia Italia |
Why This Matters
Provides a scaffold-validated potency benchmark for CDK2-driven cell-cycle research, enabling users to position the compound within kinase inhibitor screening cascades.
- [1] BindingDB. BDBM7163: N-(5-Cyclopropyl-1H-pyrazol-3-yl)-2-(4-thien-2-ylphenyl)acetamide. Affinity Data: IC50 = 3 nM (Cyclin A2/CDK2). BindingDB ID: 7163. View Source
- [2] Allen DG, Coe DM, Cooper AWJ, Gore PM, House D, Senger S, Sollis SL, Vile S, Wilson C. N-pyrazolyl carboxamides as CRAC channel inhibitors. US Patent US8399436. Issued March 19, 2013. (Describes N1-alkyl SAR in pyrazole carboxamide series.) View Source
